2-[4-(acetylamino)-1H-indol-1-yl]-N-phenethylacetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-phenethylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenethylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.
Coupling with Phenethylamine: The final step involves the coupling of the acetylated indole derivative with phenethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-phenethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(acetylamino)phenyl]sulfonyl-3’-N-demethylazithromycin
- N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-phenethylacetamide is unique due to its specific indole ring system and the presence of both acetylamino and phenethylacetamide groups. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H21N3O2/c1-15(24)22-18-8-5-9-19-17(18)11-13-23(19)14-20(25)21-12-10-16-6-3-2-4-7-16/h2-9,11,13H,10,12,14H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
UMKLPMOENFYGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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